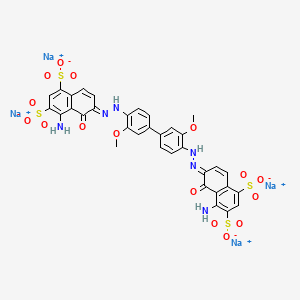
tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, a methoxymethylcarbamoyl group, and an oxazolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Méthodes De Préparation
The synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple stepsIndustrial production methods may involve the use of tert-butyl hydroperoxide and other reagents under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
tert-Butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
tert-Butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
tert-Butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl nitrite: Involved in radical cascade reactions for synthesizing isoxazoles.
tert-Butyl acrylate: Used in living radical polymerization for the production of polymers.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-12(2,3)20-11(17)15-9(7-19-13(15,4)5)10(16)14-8-18-6/h9H,7-8H2,1-6H3,(H,14,16)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKUWTMSCCSEMQ-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)NCOC)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)C(=O)NCOC)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
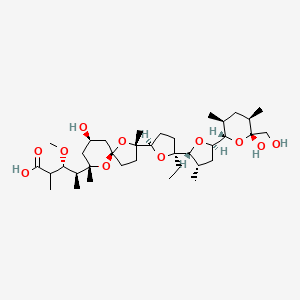
![(2S)-3-[[(2S,3S,4S,5R,6R)-3-[(2R,3S,4S,5R,6S)-3-acetamido-5-[(2R,3S,4S,5R,6S)-3-acetamido-4-hydroxy-6-methyl-5-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[(2-hydroxyacetyl)oxymethyl]oxan-2-yl]oxy-4-acetyloxy-6-carbamoyl-5-hydroxy-5-methyloxan-2-yl]oxy-hydroxyphosphoryl]oxy-2-[(2Z,6Z,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]propanoic acid](/img/structure/B8081787.png)
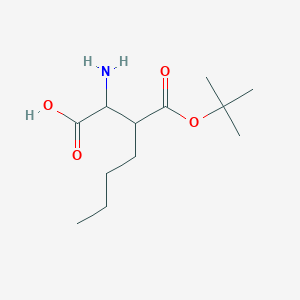
![(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione](/img/structure/B8081808.png)
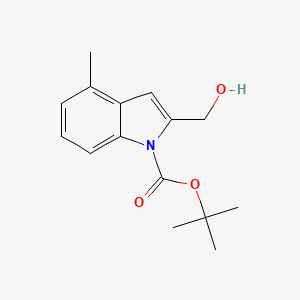
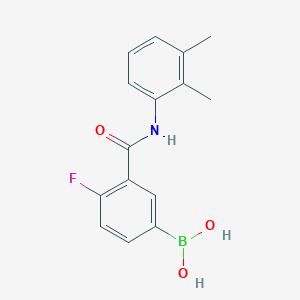
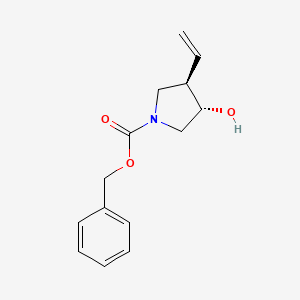
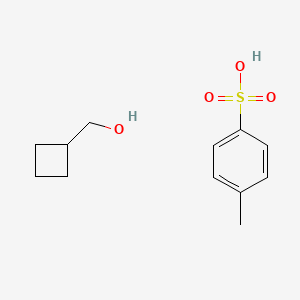
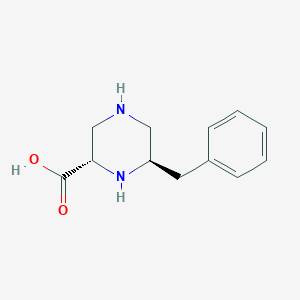
![(3aS,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B8081874.png)
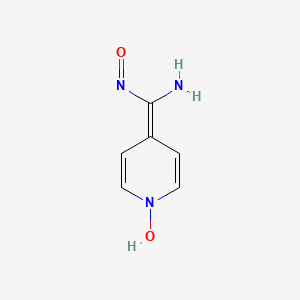
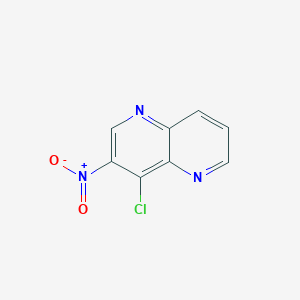
![Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate](/img/structure/B8081882.png)
